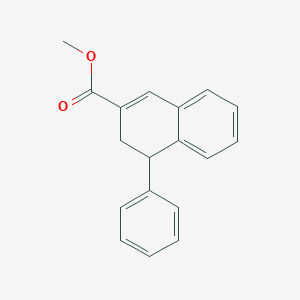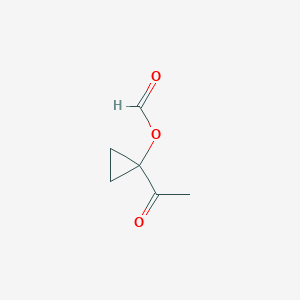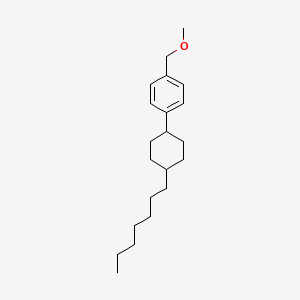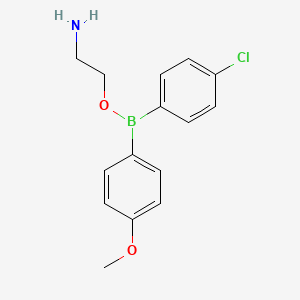
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the reaction of 4-chlorophenylboronic acid with 4-methoxyphenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted organoboron compounds .
科学研究应用
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate has several applications in scientific research:
作用机制
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate involves its ability to participate in transmetalation reactions. In the Suzuki–Miyaura coupling, the compound transfers its boron-bound organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler organoboron compound used in similar coupling reactions.
4-Methoxyphenylboronic acid: Shares the methoxy group, making it structurally similar.
4-Chlorophenylboronic acid: Contains the chlorophenyl group, similar to the compound .
Uniqueness
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which provide distinct reactivity and potential for diverse applications. Its aminoethyl group also allows for further functionalization and complex formation .
属性
CAS 编号 |
85724-98-7 |
|---|---|
分子式 |
C15H17BClNO2 |
分子量 |
289.6 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)-(4-methoxyphenyl)boranyl]oxyethanamine |
InChI |
InChI=1S/C15H17BClNO2/c1-19-15-8-4-13(5-9-15)16(20-11-10-18)12-2-6-14(17)7-3-12/h2-9H,10-11,18H2,1H3 |
InChI 键 |
CKRKZDIGPYFNGD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


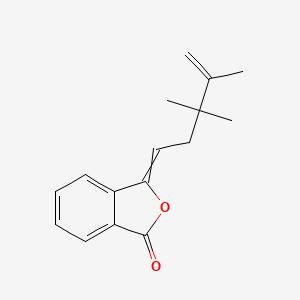

![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
![N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14412383.png)
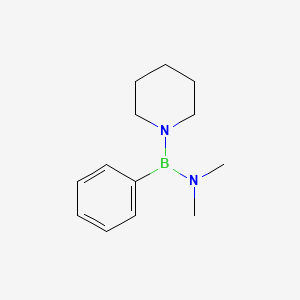

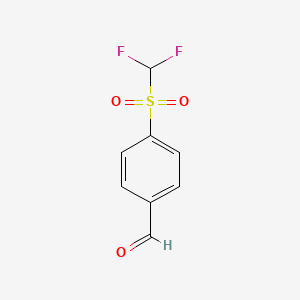
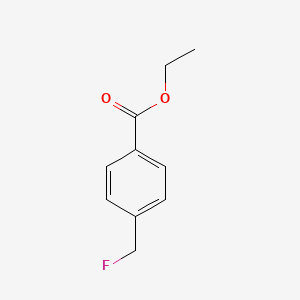
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
